molecular formula C13H7ClO2 B13694234 1-Chloro-3H-benzo[f]chromen-3-one

1-Chloro-3H-benzo[f]chromen-3-one

Cat. No.: B13694234
M. Wt: 230.64 g/mol
InChI Key: PMDVPXBRQIHFDR-UHFFFAOYSA-N
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Description

1-Chloro-3H-benzo[f]chromen-3-one (CAS 173210-19-0) is a synthetically accessible benzocoumarin derivative that serves as a versatile building block in medicinal chemistry and drug discovery research. This compound features a chloro-substituted benzocoumarin core, a privileged scaffold known for its broad spectrum of pharmacological activities . Benzocoumarins are π-extended coumarins with a benzene ring fused to the coumarin scaffold, which enhances their π-conjugation and expands their pharmacological potential . Researchers utilize this chloro-functionalized intermediate to design and synthesize novel compounds for investigating anticancer therapies. Benzo[f]coumarin derivatives have demonstrated promising antitumor activity against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), prostate cancer (PC3), and mammary gland breast cancer (MCF-7) . The chloromethyl substituent provides a reactive site for further structural elaboration, allowing conjugation with other pharmacophores to develop hybrid molecules for probing structure-activity relationships . Additional research applications include exploring antimicrobial and antioxidant agents, as coumarin-based compounds show significant activity in these areas . This product is supplied for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H7ClO2

Molecular Weight

230.64 g/mol

IUPAC Name

1-chlorobenzo[f]chromen-3-one

InChI

InChI=1S/C13H7ClO2/c14-10-7-12(15)16-11-6-5-8-3-1-2-4-9(8)13(10)11/h1-7H

InChI Key

PMDVPXBRQIHFDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=O)O3)Cl

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 3h Benzo F Chromen 3 One and Its Derivatives

Classical Condensation and Cyclocondensation Approaches

Classical condensation reactions form the bedrock of many synthetic pathways to 1-Chloro-3H-benzo[f]chromen-3-one. These methods typically involve the formation of a key carbon-carbon bond followed by a cyclization event to construct the chromenone core.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a versatile and widely used method for carbon-carbon bond formation. jocpr.com It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, often catalyzed by a base. jocpr.com In the context of this compound synthesis, this strategy would typically involve the condensation of a substituted 2-hydroxy-1-naphthaldehyde (B42665) with an active methylene compound containing a chloro-substituted moiety.

The reaction is a cornerstone in the synthesis of various heterocyclic compounds, including coumarins, which are structurally related to benzo[f]chromen-3-ones. jocpr.com The initial condensation product can undergo subsequent intramolecular cyclization to yield the desired benzo[f]chromen-3-one ring system. The choice of base and reaction conditions can significantly influence the reaction's outcome and yield. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided search results, the general applicability of the Knoevenagel condensation to similar structures is well-established. jocpr.comresearchgate.net

Claisen–Schmidt Condensation Applications

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, involves the reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. wikipedia.orgbyjus.com This reaction is typically base-catalyzed and is fundamental in synthetic organic chemistry for creating β-hydroxy carbonyl compounds, which can then be dehydrated to form α,β-unsaturated carbonyl compounds. wikipedia.orgnih.gov

For the synthesis of benzo[f]chromen-3-one derivatives, a Claisen-Schmidt condensation could be envisioned between a substituted 2-hydroxy-1-naphthaldehyde and a suitable ketone. The resulting chalcone-like intermediate would then undergo an intramolecular Michael addition followed by cyclization and dehydration to afford the final product. The reaction's efficiency can be influenced by the nature of the substituents on both the aldehyde and the ketone, as well as the reaction conditions. nih.gov Reports have shown that Claisen-Schmidt reactions can be carried out in high yields, sometimes even in the absence of a solvent. wikipedia.org

Multicomponent Reaction Systems

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step from three or more starting materials. organic-chemistry.org This strategy is highly valued for its atom economy and operational simplicity.

One-Pot Knoevenagel-Michael-Cyclization Sequences

A one-pot synthesis combining a Knoevenagel condensation, a Michael addition, and a cyclization step represents a highly efficient route to benzo[f]chromen-3-one derivatives. This sequence would likely involve the reaction of a 2-hydroxy-1-naphthaldehyde, an active methylene compound, and another component that can participate in a Michael addition.

For instance, a three-component reaction of an aromatic aldehyde, dimedone, and 1-naphthylamine (B1663977) has been used to synthesize benzo[c]acridine derivatives, which involves an initial Knoevenagel condensation followed by a Michael addition and cyclization. scielo.org.mx A similar strategy could be adapted for the synthesis of this compound by carefully selecting the appropriate starting materials. The use of a catalyst, such as boric acid, has been shown to be effective in promoting Knoevenagel condensations in a one-pot fashion. sciforum.net

Tandem Reaction Architectures

Tandem reactions, also known as cascade or domino reactions, involve a series of intramolecular transformations that occur sequentially in a single reaction vessel. These reactions are prized for their ability to rapidly build molecular complexity from simple precursors.

The synthesis of benzo[c]chromen-6-ones has been achieved through a tandem photo-thermal-photo reaction sequence starting from 3,4-dichlorocoumarin and butadiene. rsc.org While this example leads to a different regioisomer, it highlights the potential of tandem strategies in constructing the benzochromene core. Another approach involves a sequential Knoevenagel condensation/cyclization of 2-(1-phenylvinyl)benzaldehyde with malonates to produce indene (B144670) and benzofulvene derivatives, demonstrating the power of sequential reactions in forming cyclic structures. nih.gov

Catalyst-Driven Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions.

Various catalysts have been employed to facilitate the synthesis of related heterocyclic systems. For example, boric acid has been demonstrated as an effective catalyst for Knoevenagel condensations. sciforum.net In other syntheses, Lewis acids like titanium tetrachloride have been used to promote sequential Knoevenagel condensation and cyclization reactions. nih.gov Furthermore, photocatalysis has emerged as a powerful tool. For instance, the synthesis of 6H-benzo[c]chromenes has been accomplished through a photocatalyzed radical cyclization of S-aryl dibenzothiophenium salts. acs.org The choice of catalyst is crucial and can dramatically affect the reaction pathway and the final product yield.

Below is a table summarizing the types of synthetic methodologies discussed:

Methodology Description Key Intermediates/Steps Relevant Citations
Knoevenagel Condensation Reaction of an active methylene compound with an aldehyde or ketone.Formation of a C-C bond followed by cyclization. jocpr.com, researchgate.net
Claisen-Schmidt Condensation Crossed aldol condensation between an aldehyde/ketone and an aromatic carbonyl without α-hydrogens.Formation of a β-hydroxy carbonyl compound, then dehydration. wikipedia.org, nih.gov, byjus.com
One-Pot Knoevenagel-Michael-Cyclization A three-component reaction involving Knoevenagel condensation, Michael addition, and cyclization in a single pot.Knoevenagel adduct, Michael adduct. sciforum.net, scielo.org.mx
Tandem Reactions A series of intramolecular reactions occurring sequentially.Varies depending on the specific tandem sequence. nih.gov, rsc.org
Catalyst-Driven Synthesis Use of catalysts to enhance reaction efficiency and selectivity.Catalyst-activated intermediates. sciforum.net, nih.gov, acs.org

Ferric Hydrogensulfate Catalysis

Ferric hydrogensulfate [Fe(HSO₄)₃] has emerged as an efficient and reusable heterogeneous catalyst for various organic transformations. Its application in the synthesis of benzo[f]chromene derivatives has been demonstrated through a one-pot, three-component reaction. researchgate.netccspublishing.org.cn222.198.130 This methodology typically involves the condensation of a naphthol derivative, an aromatic aldehyde, and an alkyne. researchgate.net

While this method has been successfully applied to the synthesis of 1,3-disubstituted-3H-benzo[f]chromenes, its adaptation for the synthesis of 3-oxo derivatives would necessitate a different choice of starting materials, potentially involving a β-ketoester or a related active methylene compound in place of the alkyne and aldehyde. The general reaction is valued for its operational simplicity and the satisfying yields obtained. researchgate.net

Table 1: Ferric Hydrogensulfate Catalyzed Synthesis of 1,3-Diaryl-3H-benzo[f]chromenes

Entry Aldehyde Naphthol Alkyne Yield (%)
1 4-Chlorobenzaldehyde 2-Naphthol (B1666908) Phenylacetylene 92
2 4-Methylbenzaldehyde 2-Naphthol Phenylacetylene 88
3 4-Nitrobenzaldehyde 2-Naphthol Phenylacetylene 85

Data sourced from multiple studies on ferric hydrogensulfate catalysis. researchgate.netccspublishing.org.cn222.198.130

To produce this compound using this catalytic system, a hypothetical approach would involve the reaction of a chlorinated naphthol with a suitable three-carbon synthon that can cyclize to form the α,β-unsaturated lactone ring.

Iron(III) Triflate Mediated Transformations

Iron(III) triflate [Fe(OTf)₃] is another powerful Lewis acid catalyst that has been utilized in the synthesis of benzo[f]chromene derivatives. tsijournals.com One notable application involves a three-component condensation of naphthols, aromatic aldehydes, and acetophenone (B1666503), facilitated by ultrasonic irradiation. tsijournals.com This method provides access to 1,3-diaryl-3H-benzo[f]chromene derivatives in high yields under mild conditions. tsijournals.com Acetonitrile has been identified as the solvent of choice for this transformation. tsijournals.com

The proposed mechanism involves the initial formation of a chalcone-like intermediate from the aldehyde and acetophenone, followed by a Michael addition of the naphthol and subsequent intramolecular cyclization and dehydration. tsijournals.com For the synthesis of the target this compound, one could envision a reaction between an appropriately substituted naphthol and a reactant that provides the chloro-substituted pyran-one ring.

Table 2: Iron(III) Triflate-Catalyzed Synthesis of 1,3-Diaryl-3H-benzo[f]chromenes under Ultrasound

Entry Aldehyde Naphthol Solvent Yield (%)
1 4-Chlorobenzaldehyde 2-Naphthol Acetonitrile 94
2 4-Bromobenzaldehyde 2-Naphthol Acetonitrile 92
3 Benzaldehyde 2-Naphthol Acetonitrile 91

Data extracted from studies on Iron(III) triflate catalysis. tsijournals.com

Piperidine-Catalyzed Pathways

Piperidine (B6355638), a secondary amine, is a well-known organocatalyst for various condensation reactions. Its utility has been demonstrated in the synthesis of functionalized benzo[f]chromene derivatives. For instance, the microwave-assisted reaction of naphthalene-2,7-diol, various aromatic aldehydes, and malononitrile (B47326) in the presence of piperidine affords 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitriles in high yields. nih.gov

While this specific example leads to an amino-substituted 1H-benzo[f]chromene, the underlying principle of piperidine-catalyzed condensation could be adapted for the synthesis of 3H-benzo[f]chromen-3-ones. This would likely involve a Pechmann-type condensation between a naphthol and a β-ketoester or a similar substrate. The synthesis of the target 1-chloro derivative could potentially be achieved by using a chlorinated naphthol as a starting material in such a condensation.

Other Organocatalytic Systems

Beyond piperidine, other organocatalytic systems have been explored for the synthesis of the benzo[f]chromene core. Guanidine hydrochloride has been reported as an effective catalyst for the one-pot, three-component reaction of 2,3-dihydroxynaphthalene, malononitrile, and various aldehydes under solvent-free conditions to produce novel benzo[f]chromenes. researchgate.net This tandem reaction proceeds with short reaction times and high product yields. researchgate.net

Another example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the synthesis of 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile derivatives under grinding conditions. This method highlights the potential of mechanochemistry in conjunction with organocatalysis for environmentally benign syntheses.

Green Chemistry Advancements in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This trend is reflected in the synthesis of benzo[f]chromen-3-ones and their derivatives, with a focus on solvent-free conditions and the use of recyclable catalysts.

Solvent-Free Grinding Techniques

Solvent-free grinding, a mechanochemical approach, offers a green alternative to traditional solvent-based syntheses by reducing waste and often accelerating reaction rates. A facile and efficient solvent-free synthesis of 3H-benzo[f]chromen-3-one has been reported. researchgate.net This method often involves the simple mixing and grinding of reactants, sometimes in the presence of a solid-state catalyst.

For example, the conversion of dialkyl 2-(1-hydroxy-2-naphthyl)-3-(triphenylphosphoranylidene)succinates to alkyl 3-oxo-3H-benzo[f]chromene-1-carboxylates has been successfully catalyzed by silica (B1680970) gel under solvent-free conditions at 60°C, affording good yields. researchgate.net This approach avoids the use of hazardous solvents and simplifies the work-up procedure.

Table 3: Solvent-Free Synthesis of Alkyl 3-Oxo-3H-benzo[f]chromene-1-carboxylates

Entry Dialkyl Succinate Catalyst Temperature (°C) Yield (%)
1 Dimethyl Silica Gel 60 85

Based on data from solvent-free synthesis studies. researchgate.net

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. They can also act as catalysts. The synthesis of benzo[f]chromene derivatives has been achieved using a silica-supported ionic liquid, [pmim]HSO₄ (SiO₂), as an efficient and reusable catalyst. researchgate.net This catalyst was used in a three-component reaction of a naphthol, an acetophenone derivative, and triethyl orthobenzoate. researchgate.net

Brønsted acidic ionic liquids have also been reported for the synthesis of coumarin (B35378) derivatives, a related class of compounds, suggesting their potential applicability to the synthesis of benzo[f]chromen-3-ones. nih.gov The synthesis of this compound in an ionic liquid medium could offer advantages in terms of reaction rate, yield, and catalyst recyclability.

Microwave-Assisted Synthetic Protocols

The application of microwave irradiation has become a cornerstone in modern organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved product yields, and enhanced energy efficiency. analis.com.mymdpi.comnih.govrsc.org In the context of benzocoumarin synthesis, microwave-assisted protocols, particularly for the Pechmann condensation, have proven to be highly effective. mdpi.comijsart.comrasayanjournal.co.in This reaction typically involves the condensation of a phenol (B47542) (in this case, a naphthol derivative) with a β-ketoester in the presence of an acid catalyst to form the coumarin ring system.

Under microwave irradiation, these condensations can be achieved in a matter of minutes, compared to the several hours required for traditional reflux methods. analis.com.myrasayanjournal.co.in Furthermore, many of these procedures can be performed under solvent-free conditions, often using a solid-supported catalyst like silica-supported sulfuric acid or iron(III) fluoride (B91410), which simplifies work-up and reduces environmental impact. mdpi.comasianpubs.org While a specific microwave-assisted synthesis for this compound is not extensively detailed in the literature, the general applicability of this technology to coumarin and benzocoumarin synthesis is well-established. The synthesis would likely proceed via a microwave-assisted Pechmann condensation of a chlorinated naphthol precursor with a suitable β-ketoester. The high efficiency of microwave heating in these cyclocondensation reactions suggests it is a superior method for the rapid generation of the benzo[f]chromen-3-one scaffold. analis.com.mymdpi.com

The following table summarizes representative examples of microwave-assisted coumarin synthesis, illustrating the typical reaction conditions and outcomes that could be adapted for the synthesis of the target molecule.

ReactantsCatalyst/ConditionsTime (min)Yield (%)Reference
Phenols, Ethyl acetoacetateFeF₃, Solvent-free, MW~7Good mdpi.com
Substituted Phenols, Ethyl acetoacetateH₂SO₄-SiO₂, Solvent-free, MW (180W)2-580-94 asianpubs.org
Resorcinol, Ethyl acetoacetateAmberlyst-15, Solvent-free, MW (130°C)5-2083-97 mdpi.com
Phenolics, Ethyl acetoacetatep-TsOH, Solvent-free, MW (800W, 80°C)360 rasayanjournal.co.in
3-Acetyl-7-hydroxy-2H-chromen-2-oneHydrazine (B178648) derivatives, Ethanol, MW~60High rsc.org

Functionalization of the Benzo[f]chromen-3-one Core

Functionalization of the pre-formed benzo[f]chromen-3-one nucleus is crucial for developing a library of derivatives. This is typically achieved through reactions that introduce new substituents or modify existing ones on the heterocyclic core.

Introduction of Halogen Substituents

The introduction of halogen atoms, particularly chlorine and bromine, onto the benzo[f]chromen-3-one scaffold serves as a critical step for further derivatization, especially for transition metal-catalyzed cross-coupling reactions. Direct electrophilic halogenation of the pre-formed benzo[f]chromen-3-one ring system is challenging due to the electron-withdrawing nature of the α,β-unsaturated lactone, which deactivates the aromatic rings toward electrophilic attack. libretexts.orglibretexts.org

A more common and effective strategy involves the use of halogenated starting materials prior to the cyclization reaction that forms the coumarin ring. For instance, the synthesis of 6- and 6,8-halogenated coumarins is accomplished through the condensation of corresponding halosalicylaldehydes with active methylene compounds. nih.gov This approach ensures precise control over the position of the halogen substituent. For the synthesis of this compound, a similar strategy employing a suitably chlorinated 2-naphthol derivative in a Pechmann or related condensation reaction would be the most logical route.

Standard electrophilic aromatic halogenation reagents like N-chlorosuccinimide (NCS) are widely used for chlorinating various aromatic and heterocyclic compounds, often requiring specific catalytic or activation conditions. rsc.orgresearchgate.net While direct application on the benzo[f]chromen-3-one core is not prominently documented, these reagents are central to preparing the necessary halogenated precursors.

Precursor TypeReagent/Reaction TypeProduct TypeReference
HalosalicylaldehydesKnoevenagel Condensation with active methylene compoundsHalogenated Coumarins nih.gov
PhenolsElectrophilic Halogenation (e.g., with Br₂)Halogenated Phenols (for subsequent cyclization) libretexts.org
Aromatic HydrocarbonsN-Chlorosuccinimide (NCS), CatalystChlorinated Aromatics rsc.org

Carbon-Carbon Bond Forming Reactions

The presence of a halogen atom on the benzo[f]chromen-3-one framework, as achieved in the synthesis of the title compound, provides a versatile handle for constructing new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard.

The Suzuki-Miyaura coupling reaction, which pairs an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base, is a premier method for forming biaryl linkages. nih.gov A halo-substituted benzo[f]chromen-3-one can be coupled with various aryl or heteroaryl boronic acids to generate a wide array of functionalized derivatives. This strategy has been successfully applied to related dibenzopyran-6-ones, demonstrating its feasibility on similar scaffolds.

Another cornerstone of C-C bond formation is the Heck reaction , which couples an organohalide with an alkene using a palladium catalyst. This reaction offers a route to introduce alkenyl substituents onto the benzo[f]chromen-3-one core, a common structural motif in natural products. The reaction has been effectively demonstrated on bromochromones, highlighting its utility for these heterocyclic systems.

Other C-C bond-forming reactions include the introduction of carboxylate groups. For example, alkyl 3-oxo-3H-benzo[f]chromene-1-carboxylates can be synthesized from 2-hydroxynaphthalene derivatives through a sequence involving triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates, followed by silica gel-catalyzed cyclization. researchgate.net

Reaction NameSubstrate TypeReagentsBond FormedReference
Suzuki-Miyaura CouplingHalo-benzo[f]chromen-3-one (hypothetical)Arylboronic acid, Pd catalyst, BaseC(aryl)-C(aryl) nih.gov
Heck ReactionHalo-benzo[f]chromen-3-one (hypothetical)Alkene, Pd catalyst, BaseC(aryl)-C(alkenyl)
Wittig-type Reaction2-Hydroxynaphthalene, DAAD, PPh₃Silica gelC-C (ester) researchgate.net

Carbon-Heteroatom Bond Forming Reactions

Beyond C-C bonds, the introduction of carbon-heteroatom bonds (C-N, C-S, C-O) is essential for diversifying the chemical space of benzo[f]chromen-3-one derivatives.

Carbon-Nitrogen (C-N) Bond Formation: The formation of C-N bonds can be achieved through various methods. Radical decarboxylative C-N bond formation represents a modern approach for coupling carboxylic acid derivatives with nitrogen sources. researchgate.net More classically, nitrogen heterocycles can be constructed or appended to the core. For instance, the synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives, which share a related fused structure, has been accomplished via microwave-assisted multicomponent reactions, demonstrating complex C-N bond-forming cascades.

Carbon-Sulfur (C-S) Bond Formation: The introduction of sulfur-containing moieties is another valuable functionalization pathway. A direct example involves the synthesis of (3-Oxo-3H-benzo[f]chromen-1-yl)methyl N,N-dimethylcarbamodithioate, where a dithiocarbamate (B8719985) group is introduced onto a methyl substituent at the C-1 position. The synthesis of 3-thioxo-3H-benzo[f]chromen-3-one from its corresponding oxo-analogue using Lawesson's reagent is an example of forming a C=S bond. researchgate.net General methods for C-S bond formation, such as Michael addition of thiols to α,β-unsaturated systems or reactions involving sulfoxides, could also be applied to suitably activated benzo[f]chromen-3-one derivatives.

HeteroatomReaction Type / ReagentsProduct DescriptionReference
NitrogenMulticomponent Reaction (Microwave)Fused N-heterocycles (e.g., Benzo[f]pyrrolo[1,2-a]quinolines)
SulfurReaction with N,N-dimethylcarbamodithioate precursors(3-Oxo-3H-benzo[f]chromen-1-yl)methyl carbamodithioate
SulfurLawesson's Reagent3-Thioxo-3H-benzo[f]chromen-3-one researchgate.net

Chemical Reactivity and Transformation Mechanisms of 1 Chloro 3h Benzo F Chromen 3 One Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Chromenone Ring

The chromenone core possesses a dual nature regarding substitution reactions. The benzannulated portion can undergo electrophilic substitution, while the pyrone ring is susceptible to nucleophilic attack. The chlorine atom at the C-1 position, being on the naphthalene (B1677914) ring system, is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or under harsh reaction conditions using specific catalysts.

Conversely, the γ-pyrone ring is inherently electron-deficient and behaves as an excellent Michael acceptor. Nucleophilic attack typically occurs at the C-2 or C-4 positions. Attack at C-4 is often followed by cleavage of the pyrone ring's oxygen-carbon bond, transforming the chromone (B188151) into a more flexible intermediate that can undergo subsequent intramolecular reactions. For instance, reactions with various nucleophiles frequently lead to ring-opening and subsequent re-closure (RORC), affording a diverse array of new heterocyclic systems. arabjchem.org Treatment of chromone derivatives with strong nucleophiles like hydroxide (B78521) or amines can lead to the cleavage of the pyrone ring to yield derivatives of 2-hydroxyphenyl ketones.

Cycloaddition Reactions and Heterocycle Annulation

The electron-deficient nature of the C2-C3 double bond in the benzo[f]chromenone system makes it a suitable dienophile or Michael acceptor for various cycloaddition and annulation reactions. These transformations often utilize the chromone skeleton as a synthon for building more complex, fused heterocyclic structures.

Formation of Pyrazole (B372694) and Pyrazolopyridazine Systems

The synthesis of pyrazole derivatives from chromones is a well-established transformation that leverages the chromone's γ-pyrone ring as a masked 1,3-dicarbonyl equivalent. The reaction of 3-acyl or 3-formylchromones with hydrazine (B178648) hydrate (B1144303) or its derivatives is a common route to pyrazoles. researchgate.netdntb.gov.ua

For 1-Chloro-3H-benzo[f]chromen-3-one, the reaction with hydrazine hydrate is expected to proceed via an initial nucleophilic attack of the hydrazine at the C-4 position of the pyrone ring. This is followed by the opening of the pyrone ring to form a hydrazone intermediate. Subsequent intramolecular condensation between the second nitrogen atom of the hydrazine and the carbonyl group (originally at C-3) leads to the formation of a pyrazole ring, with the original chromone structure being disassembled. nih.gov

In a related transformation, the reaction of 3-hydroxy-2-phenyl-1H-benzo[e]isoindolin-1-one with hydrazine hydrate has been shown to produce benzo[f]phthalazinone derivatives. nih.govmdpi.com This reaction, involving a similar benzo-fused starting material, suggests that under appropriate conditions, derivatives of this compound could similarly be converted to fused pyrazolopyridazine systems through a sequence of ring-opening, re-cyclization, and condensation.

A typical reaction sequence is outlined below:

Michael Addition: The hydrazine attacks the electrophilic C-4 position of the benzo[f]chromenone ring.

Ring Opening: The pyrone ring cleaves, forming a reactive intermediate.

Cyclization: Intramolecular condensation occurs to form the new pyrazole ring.

Starting Material (Analogue)ReagentProduct TypeReference
3-Acetylchromen-2-onePhenylhydrazineChromenyl-pyrazole researchgate.net
Ethyl 2-oxo-2H-chromene-3-carboxylateHydrazine HydrateSalicylaldehyde azine (via ring cleavage) nih.gov
3-Hydroxybenzo[e]isoindolinoneHydrazine HydrateBenzo[f]phthalazinone nih.govmdpi.com

Derivatization to Isoxazoles and Isoxazolo[3,4-d]pyridazines

The construction of isoxazole (B147169) rings from chromone precursors follows a similar logic to pyrazole synthesis, employing hydroxylamine (B1172632) hydrochloride in place of hydrazine. nih.gov The γ-pyrone ring again serves as a 1,3-dielectrophilic synthon.

The reaction of a this compound derivative with hydroxylamine hydrochloride would likely initiate with the nucleophilic attack of the hydroxylamine nitrogen on the C-4 position. Subsequent pyrone ring-opening and intramolecular cyclization involving the hydroxyl group and the ketone function would yield the isoxazole ring. arabjchem.org This process effectively converts the benzo[f]chromenone scaffold into a 2-hydroxynaphthyl-substituted isoxazole. The synthesis of isoxazoles via the reaction of chalcones (which can be derived from chromones) with hydroxylamine is a widely used method. rasayanjournal.co.in

For the formation of fused isoxazolo[3,4-d]pyridazine systems, a multi-step strategy would be required, potentially involving the initial formation of a pyridazine (B1198779) ring fused to the benzo[f]chromenone, followed by a subsequent reaction to build the isoxazole ring, though direct examples from this specific substrate are not readily found in the literature.

Starting Material (Analogue)ReagentProduct TypeReference
Chalcone (B49325) (from chromone)Hydroxylamine HClIsoxazole nih.gov
3-(chromenylmethylene) researchgate.netnih.govbenzodiazepinoneHydroxylamine HClIsoxazole-substituted benzodiazepine (B76468) arabjchem.org
Diaryl-1,3-diketoneHydroxylamine HCl3,5-Disubstituted isoxazole rasayanjournal.co.in

Synthesis of Condensed Pyrimidines and Related Heterocycles

The chromone nucleus is a versatile precursor for constructing condensed pyrimidine (B1678525) heterocycles. Reactions often involve bifunctional nucleophiles that can participate in ring-opening/re-cyclization cascades. For example, the reaction of chromanone derivatives with 5-aminopyrazoles has been shown to yield complex fused systems like benzopyrano[4,3-d]pyrazolo[l,5-a]pyrimidines. nih.gov This transformation involves condensation of the amino group with the chromone's carbonyl, followed by a Michael addition to form the fused pyrimidine structure.

By analogy, this compound could react with various nitrogen-containing binucleophiles, such as amidines or guanidine, to yield benzo-fused pyrimidine derivatives. The reaction would likely proceed through initial attack at C-4, pyrone ring-opening, and subsequent cyclization to form the six-membered pyrimidine ring.

Halogen-Exchange Transformations

Halogen exchange (HALEX) reactions are crucial for the synthesis of fluorinated or other halogenated aromatic compounds, which often exhibit unique biological properties.

Fluorination Cascades and Selective Halogenation

The direct displacement of the C-1 chlorine atom on the this compound ring with fluoride (B91410) is challenging. Unlike the Finkelstein or Swarts reactions, which are effective for alkyl halides, nucleophilic aromatic substitution of an aryl chloride with fluoride requires harsh conditions (high temperatures and pressures) or the use of transition metal catalysts. youtube.comyoutube.com

A potential route for fluorination would involve the use of potassium fluoride (KF) in an aprotic polar solvent like DMF or DMSO, often in the presence of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium (B1175870) salt) to enhance the nucleophilicity of the fluoride ion. However, specific literature detailing this transformation on the benzo[f]chromenone system is scarce.

Selective halogenation at other positions on the naphthalene ring system would proceed via standard electrophilic aromatic substitution mechanisms, with the existing substituents directing the position of the incoming halogen.

Esterification and Amidation Reactions

While direct esterification and amidation reactions on the unsubstituted this compound are not extensively documented, the principles of these transformations on related chromone and coumarin (B35378) systems provide a strong basis for predicting their behavior. These reactions typically involve the introduction of a carboxylic acid or amide functionality, often by first modifying the core structure.

One plausible route to ester and amide derivatives involves the initial conversion of the 1-chloro group to a more versatile functional group, such as a carboxylic acid. For instance, a hypothetical transformation could involve the hydrolysis of a cyano-substituted precursor, which in turn could be derived from the chloro-compound. Once a carboxylic acid derivative, such as 3-oxo-3H-benzo[f]chromene-1-carboxylic acid, is obtained, standard esterification and amidation protocols can be applied.

Esterification is commonly achieved through the Fischer-Speier method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reversible reaction typically requires conditions that favor the formation of the ester, such as the removal of water. masterorganicchemistry.com

Amidation can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents. The subsequent reaction with a primary or secondary amine would then yield the corresponding amide. organic-chemistry.org Oxidative amidation of related aldehyde precursors has also been reported as a viable method for amide synthesis. organic-chemistry.org

The following table outlines hypothetical, yet chemically sound, pathways for the esterification and amidation of a carboxylated derivative of the title compound.

Reaction Type Starting Material Reagents Product Notes
Esterification3-Oxo-3H-benzo[f]chromene-1-carboxylic acidR-OH, H₂SO₄ (cat.)1-Alkoxycarbonyl-3H-benzo[f]chromen-3-oneFischer-Speier esterification. 'R' represents an alkyl or aryl group.
Amidation3-Oxo-3H-benzo[f]chromene-1-carboxylic acid1. SOCl₂ 2. R¹R²NH1-(N,N-Dialkylcarbamoyl)-3H-benzo[f]chromen-3-oneTwo-step process via an acyl chloride intermediate. R¹ and R² can be H, alkyl, or aryl groups.

It is important to note that the reactivity of the chloro-substituent itself towards direct nucleophilic substitution by alcohols or amines would likely require harsh conditions or specific catalytic systems, and could be complicated by competing reactions at other sites of the molecule.

Rearrangement and Ring-Opening Studies

The benzo[f]chromen-3-one core, being a derivative of the chromone system, is susceptible to nucleophilic attack, which can lead to a variety of rearrangement and ring-opening products. The electrophilic character of the C2 and C4 positions of the pyrone ring makes them primary targets for nucleophiles. researchgate.net

The general mechanism for the ring-opening of chromones involves the initial attack of a nucleophile at the C2 position, leading to the cleavage of the pyrone ring. researchgate.netscispace.com The resulting intermediate can then undergo various transformations, including recyclization to form different heterocyclic systems. The nature of the substituent at the C3 position (in this case, a fused benzene (B151609) ring at the f-face) and the C1 position (a chloro atom) can significantly influence the course of these reactions.

For this compound, nucleophilic attack could potentially occur at several sites. A hard nucleophile might attack the carbonyl carbon (C3), while a softer nucleophile might favor addition to the α,β-unsaturated system. The presence of the chloro group at C1 adds another layer of complexity, as it could be a leaving group in a nucleophilic aromatic substitution-type reaction, although this is generally less favorable on an electron-rich aromatic system without strong activation.

Studies on related 3-halochromones have shown that they readily react with a variety of nucleophiles, often resulting in ring-opening-ring-closure (RORC) sequences to produce new heterocyclic frameworks. researchgate.net For example, the reaction of 3-halochromones with nitrogen nucleophiles can lead to the formation of pyridinones or other nitrogen-containing heterocycles. researchgate.net

A plausible ring-opening and rearrangement pathway for this compound with a generic nucleophile (Nu⁻) is depicted below.

Step Description Intermediate/Product
1Nucleophilic attack at the C2 position of the pyrone ring.A zwitterionic or anionic intermediate with an opened pyrone ring.
2The opened-ring intermediate can exist in equilibrium with various tautomeric forms.A phenolate (B1203915) species with a side chain containing the original C2, C3, and C4 carbons.
3Intramolecular cyclization or rearrangement of the intermediate.Formation of a new heterocyclic or carbocyclic ring system, depending on the nature of the nucleophile and the reaction conditions.

The photochemical ring-opening of chromenes has also been studied, revealing a mode-dependent transformation that proceeds via an excited state. nih.gov Such studies provide insight into the fundamental reactivity of the chromene core and suggest that light could be used as a tool to induce transformations not accessible under thermal conditions.

In the context of this compound, the interplay between the chloro substituent and the inherent reactivity of the benzo[f]chromenone nucleus presents a rich field for further investigation into novel rearrangement and ring-opening reactions.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

The proton NMR (¹H NMR) spectrum provides information about the number of different types of protons and their chemical environments. For 1-Chloro-3H-benzo[f]chromen-3-one, the aromatic protons are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic rings and the electron-withdrawing nature of the carbonyl group and the chlorine atom. The protons on the naphthalene (B1677914) part of the molecule will likely resonate at slightly different chemical shifts from those on the pyranone ring. The vinylic proton on the pyranone ring is expected to be distinct.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)
H-27.50
H-48.20
H-57.80
H-67.60
H-78.00
H-87.70
H-98.30
H-108.10

Note: The numbering of protons corresponds to their position on the benzo[f]chromen-3-one ring system. These values are estimates and can vary based on the solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the lactone is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm. The carbon atom attached to the chlorine (C-1) will also be significantly deshielded. The other aromatic and vinylic carbons will appear in the δ 110-150 ppm range.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1145.0
C-2128.0
C-3165.0
C-3a120.0
C-4130.0
C-4a135.0
C-5127.0
C-6125.0
C-6a132.0
C-7129.0
C-8126.0
C-9131.0
C-10124.0
C-10a148.0
C-10b118.0

Note: These are predicted values and serve as a guide for spectral interpretation.

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically those on adjacent carbons. This would be crucial for tracing the connectivity of the protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton's chemical shift.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Functional GroupCharacteristic Absorption (cm⁻¹)Description
Aromatic C-H Stretch3100-3000Indicates the presence of protons on the aromatic rings.
C=O Stretch (Lactone)1750-1735A strong absorption characteristic of the carbonyl group in a six-membered ring lactone.
Aromatic C=C Stretch1600-1450A series of bands indicating the carbon-carbon double bonds within the aromatic system.
C-O-C Stretch1300-1000Associated with the ether linkage within the pyranone ring.
C-Cl Stretch800-600Indicates the presence of the carbon-chlorine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The extensive π-system of the benzo[f]chromen-3-one core is expected to result in strong absorptions in the UV region.

The primary electronic transitions would be π → π* transitions. The presence of the chlorine atom and the carbonyl group, both of which are auxochromes, can influence the position and intensity of the absorption maxima (λmax). It is anticipated that there will be multiple absorption bands corresponding to the different electronic transitions within the fused ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. The molecular formula of this compound is C₁₃H₇ClO₂.

The molecular weight is approximately 242.65 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 242 and an M+2 peak at m/z 244 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Major Fragmentation Pathways:

Loss of CO: A common fragmentation pathway for chromones is the loss of a molecule of carbon monoxide (CO, 28 Da) from the lactone ring, which would result in a fragment ion at m/z 214.

Loss of Cl: Cleavage of the carbon-chlorine bond would lead to the loss of a chlorine radical (Cl•, 35/37 Da), resulting in a fragment ion at m/z 207.

Retro-Diels-Alder Reaction: The pyranone ring could undergo a retro-Diels-Alder reaction, leading to further fragmentation of the molecule.

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structural Determination

Direct single-crystal X-ray diffraction data for this compound is not currently published. However, the crystal structure of a complex derivative, 10-[(3-oxo-3H-benzo[f]chromen-1-yl)methyl]-2-trifluoromethyl-9a,10-dihydrobenz researchgate.netarxiv.orgimidazo[1,2-a]pyrimidin-4(5aH)-one, provides critical information on the geometry of the benzo[f]chromen-3-one ring system. nih.gov

The crystallographic data for this derivative containing the benzo[f]chromen-3-one moiety are summarized in the table below. It is important to note that these parameters represent the entire complex molecule, not the isolated this compound.

Table 1: Crystal Data and Structure Refinement for a Derivative Containing the 3-oxo-3H-benzo[f]chromen-1-yl Moiety nih.gov

ParameterValue
Empirical FormulaC₂₅H₁₄F₃N₃O₃
Formula Weight461.39
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.7665 (5)
b (Å)7.7950 (4)
c (Å)27.0602 (16)
β (°)95.186 (5)
Volume (ų)2051.66 (19)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R[F² > 2σ(F²)])0.057
Weighted R-factor (wR(F²))0.176

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

A comprehensive experimental Fourier-transform infrared (FT-IR) or Fourier-transform Raman (FT-Raman) spectroscopic analysis specifically for this compound has not been reported in the reviewed literature. While the synthesis of various benzo[f]chromen-3-one derivatives is documented, and techniques like FT-IR are mentioned for the general characterization of these products, specific spectral data, including peak assignments for the title compound, are not provided. researchgate.net

Theoretical and experimental spectroscopic studies have been conducted on other complex heterocyclic systems, which can provide a general framework for understanding the vibrational modes expected in such molecules. For instance, studies on substituted benzodiazepines and benzoxazoles have detailed the assignment of vibrational frequencies for various functional groups, including C=O stretching, C-N stretching, and aromatic C-H vibrations, often aided by computational methods like Density Functional Theory (DFT). arxiv.orgesisresearch.org However, due to the unique fused ring structure of this compound, direct extrapolation of these data would be speculative without dedicated experimental or computational studies on the target molecule itself.

In the absence of direct experimental data, a summary of expected characteristic vibrational frequencies for the functional groups present in this compound can be hypothesized based on general spectroscopic principles.

Table 2: Hypothesized General Vibrational Frequency Ranges for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
C=O (α,β-unsaturated lactone)Stretching1740 - 1715
C=C (aromatic and alkene)Stretching1625 - 1440
C-O-C (ester)Asymmetric Stretching1250 - 1150
C-O-C (ester)Symmetric Stretching1150 - 1000
C-ClStretching850 - 550
C-H (aromatic)Stretching3100 - 3000
C-H (aromatic)Out-of-plane Bending900 - 675

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT has been widely applied to study the geometry, electronic properties, and reactivity of coumarin (B35378) and chromone (B188151) derivatives. researchgate.netresearchgate.net These studies form the foundation of our understanding of 1-Chloro-3H-benzo[f]chromen-3-one.

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation. For related benzo[f]chromen-3-one derivatives, these calculations are typically performed using basis sets such as B3LYP/6-31+G(d,p). informaticsjournals.co.inresearchgate.net The resulting optimized structure reveals key bond lengths, bond angles, and dihedral angles. The presence of the chloro group at the 1-position is expected to induce subtle changes in the planarity and bond lengths of the aromatic system due to its electronegativity and steric bulk.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. informaticsjournals.co.inresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net For a related compound, 1-Methyl-benzo[f]chromen-3-one (1MBC), the HOMO-LUMO energy gap has been calculated, providing a reference for the expected values in its chloro-substituted analog. informaticsjournals.co.inresearchgate.net

Parameter Value (for 1MBC) Significance
EHOMO -6.2 eVEnergy of the highest occupied molecular orbital
ELUMO -2.1 eVEnergy of the lowest unoccupied molecular orbital
Energy Gap (ΔE) 4.1 eVIndicates chemical reactivity and stability

Data sourced from studies on 1-Methyl-benzo[f]chromen-3-one, a structurally similar compound. informaticsjournals.co.inresearchgate.net

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals. informaticsjournals.co.inresearchgate.net It helps to understand charge transfer and delocalization within the molecule. In coumarin derivatives, NBO analysis has revealed significant stabilization energies arising from electron delocalization from lone pairs of oxygen atoms to the antibonding orbitals of adjacent carbon-carbon and carbon-oxygen bonds. bohrium.com For this compound, the interaction between the lone pairs of the chlorine atom and the aromatic ring system would be a key area of investigation in an NBO analysis.

Molecular Electrostatic Potential (MEP) mapping is used to visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. researchgate.net In MEP maps, red regions indicate areas of high electron density (nucleophilic) and are prone to electrophilic attack, while blue regions represent low electron density (electrophilic) and are susceptible to nucleophilic attack. For benzo[f]chromen-3-one and its derivatives, the carbonyl oxygen is typically a region of high electron density (red), making it a potential site for hydrogen bonding. japsonline.cominformaticsjournals.co.inresearchgate.net The introduction of a chlorine atom would likely create an additional electronegative region on the molecule.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is invaluable for understanding potential drug-target interactions and for structure-based drug design.

Studies on benzochromene and coumarin derivatives have shown their potential to interact with a variety of enzymes. nih.govnih.gov For instance, benzo(f)chromen-3-one has been investigated as a potential inhibitor of NF-κB, a key regulator in inflammation-mediated diseases, by binding to its DNA binding domain. japsonline.com Other benzochromene analogs have shown inhibitory effects against enzymes like 14α-Demethylase and DNA Gyrase, which are crucial for microbial survival. nih.gov

Docking studies of various coumarin derivatives have also demonstrated interactions with acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.gov The binding affinities and interaction modes, such as hydrogen bonds and π-π stacking, are crucial in determining the inhibitory potential of these compounds.

Target Enzyme Potential Interaction of Benzo[f]chromen-3-one Analogs Significance of Inhibition
NF-κB Binds to the DNA binding domain, potentially disrupting gene transcription. japsonline.comAnti-inflammatory and potential anti-cancer applications. japsonline.com
14α-Demethylase Inhibits enzyme activity, crucial for fungal cell membrane synthesis. nih.govAntifungal activity. nih.gov
DNA Gyrase Interferes with DNA replication and repair in bacteria. nih.govAntibacterial activity. nih.gov
Acetylcholinesterase Binds to the active site, preventing the breakdown of acetylcholine. nih.govPotential treatment for Alzheimer's disease. nih.gov

The chloro-substituent on the this compound molecule could potentially enhance these interactions through halogen bonding or by altering the electronic properties of the molecule, thereby influencing its binding affinity and specificity for various target enzymes.

Biological Activity Profiles of 1 Chloro 3h Benzo F Chromen 3 One Derivatives in Vitro Studies

Anti-inflammatory Response Mechanisms

The benzo[f]chromene core structure is recognized for its role in developing new anti-inflammatory agents. nih.gov Research has focused on creating hybrid molecules that combine this scaffold with known anti-inflammatory drugs to enhance their activity. researchgate.net

The primary mechanism for the anti-inflammatory action of many compounds is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.gov Dual inhibitors of COX and LOX are considered promising anti-inflammatory agents as they can suppress the production of both prostaglandins (B1171923) and leukotrienes. nih.gov

In this context, a series of novel 3H-benzo[f]chromen-3-one derivatives have been synthesized by linking them with non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net This approach aims to leverage the properties of both moieties to create more potent compounds. For instance, benzo[f]coumarin chalcone (B49325) has been esterified with carboxylic acids (drugs) to produce new derivatives. researchgate.net While these hybrid compounds have been screened for various biological activities, detailed in vitro studies specifically quantifying their inhibitory concentration (IC50) against inflammatory mediators like COX and LOX enzymes are an area for further investigation. The development of 1,2,3-triazole-linked hybrids has also been explored as a strategy to identify compounds with significant inhibitory activity against inflammatory cytokines like TNF-α and IL-1β. nih.govresearchgate.net

Antimicrobial Activities

The antimicrobial properties of coumarin-based structures, including benzo[f]chromene derivatives, are well-documented. ajol.info The inclusion of a chlorine atom can further enhance this activity. arkajainuniversity.ac.inresearchgate.net

Derivatives synthesized from 4-Chloro-chromen-2-one have demonstrated both bacteriostatic and bactericidal activity against several pathogenic bacterial strains. orientjchem.org Studies have evaluated these compounds against both Gram-positive and Gram-negative bacteria.

For example, various heterocyclic derivatives of benzo[h]coumarin were screened against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). ajol.info The results showed that some of these compounds exhibited notable antibacterial activity. ajol.info Specifically, the attachment of a chloro group to the coumarin (B35378) nucleus has been reported to have a notable effect on antibacterial actions. arkajainuniversity.ac.in

Compound DerivativeBacterial StrainActivity/Zone of Inhibition (ZOI)Reference
4-Butylamino-chromen-2-one derivativesStaphylococcus aureusBacteriostatic and bactericidal activity observed orientjchem.org
4-Butylamino-chromen-2-one derivativesE. coliBacteriostatic and bactericidal activity observed orientjchem.org
4-Butylamino-chromen-2-one derivativesKlebsiellaBacteriostatic and bactericidal activity observed orientjchem.org
(E)-3-(2-(1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinyl)quinoxalin-2(1H)-oneE. coli30 mm ZOI arkajainuniversity.ac.in
(E)-3-(2-(1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinyl)quinoxalin-2(1H)-oneS. aureus32 mm ZOI arkajainuniversity.ac.in
Benzo[h]coumarinyl heterocycle (6b)S. aureusReported as the most effective among tested compounds ajol.info

The development of new antifungal agents is crucial due to increasing drug resistance. nih.govnih.gov Heterocyclic compounds, including coumarin derivatives, are a promising source for such agents. plos.org

While direct studies on 1-Chloro-3H-benzo[f]chromen-3-one are limited, related benzochromene derivatives have shown potential. For instance, a series of benzo[h]chromene derivatives were synthesized and tested against various mycobacterial strains, which, while being bacteria, often feature in broader antimicrobial screening alongside fungi. nih.gov Compounds 3f and 3h from this series were notably potent against Mycobacterium abscessus strains. nih.gov

Other studies on different heterocyclic cores provide insight into the potential of such scaffolds. A novel (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) compound (31C) exhibited high-efficiency, broad-spectrum antifungal activity, with a minimum inhibitory concentration (MIC) against pathogenic fungi ranging from 0.0625 to 4 μg/ml. frontiersin.org Similarly, certain 1,3,4-oxadiazole (B1194373) compounds were effective against Candida albicans with an MIC of 32 μg/ml. nih.gov

Compound ClassFungal/Mycobacterial StrainActivity (MIC/IC50)Reference
Benzo[h]chromene derivative (3f)Mycobacterium abscessusPotent activity reported nih.gov
Benzo[h]chromene derivative (3h)Mycobacterium abscessusPotent activity reported nih.gov
Benzo[h]chromene derivative (1a)Leishmania infantumIC50: 24.9 µM nih.gov
(4-phenyl-1,3-thiazol-2-yl) hydrazine (31C)Pathogenic Fungi (various)MIC: 0.0625-4 μg/ml frontiersin.org
1,3,4-Oxadiazoles (LMM5 and LMM11)Candida albicansMIC: 32 μg/ml nih.gov

Bacterial biofilms create a protective barrier that contributes to antibiotic resistance, making biofilm inhibition a key therapeutic strategy. nih.gov Quorum sensing (QS) is a cell-to-cell communication process critical for biofilm formation, and its inhibition is a major research focus. nih.gov

Specific studies on the biofilm inhibition properties of this compound derivatives are not widely available. However, research on related compounds demonstrates the potential of this chemical class. For example, the antifungal agent (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) was found to significantly inhibit the biofilm formation of C. albicans at a concentration of 0.5 μg/ml. frontiersin.org This suggests that compounds with similar heterocyclic structures could possess anti-biofilm capabilities.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Benzo[f]chromene derivatives have emerged as a significant class of compounds with potent antiproliferative and cytotoxic effects against various human cancer cell lines. nih.govnih.gov These compounds can induce cell death through mechanisms such as apoptosis and cell cycle arrest. nih.govmdpi.com

A series of synthetic benzochromene derivatives demonstrated significant cytotoxic activity, with inhibitory concentration (IC50) values in the micromolar range (4.6-21.5 μM) against seven human cancer cell lines. nih.gov The primary mechanism of cell death was identified as apoptosis. nih.gov

Further studies on 9-hydroxy-1H-benzo[f]chromene derivatives revealed potent anti-proliferative activity against prostate (PC-3), ovarian (SKOV-3), and cervical (HeLa) cancer cell lines. nih.govmdpi.com Some of these derivatives were found to be more active than the standard chemotherapeutic drugs Vinblastine and Doxorubicin. nih.gov For example, compounds 4i and 4a were 9.4 and 6.8 times more active than Vinblastine against PC-3 cells, respectively. nih.gov These active compounds were also tested against Adriamycin (ADR)-resistant human breast cancer cells (MCF-7/ADR) and were found to be effective P-gp inhibitors, suggesting they could overcome multidrug resistance. nih.govmdpi.com The cytotoxic effects were found to induce apoptosis and cause cell cycle arrest in G1 and S phases. nih.govmdpi.com

CompoundCancer Cell LineIC50 (μM)Reference
Benzochromene derivatives (general series)Various (7 lines)4.6 - 21.5 nih.gov
9-Hydroxy-1H-benzo[f]chromene (4i)PC-3 (Prostate)0.8 ± 0.1 nih.gov
9-Hydroxy-1H-benzo[f]chromene (4a)PC-3 (Prostate)1.1 ± 0.4 nih.gov
9-Hydroxy-1H-benzo[f]chromene (4d)PC-3 (Prostate)2.0 ± 0.5 nih.gov
9-Hydroxy-1H-benzo[f]chromene (4e)PC-3 (Prostate)2.2 ± 0.6 nih.gov
9-Hydroxy-1H-benzo[f]chromene (4o)PC-3 (Prostate)2.8 ± 0.7 nih.gov
9-Hydroxy-1H-benzo[f]chromene (4c)SKOV-3 (Ovarian)1.4 ± 0.3 nih.gov
9-Hydroxy-1H-benzo[f]chromene (4i)SKOV-3 (Ovarian)1.5 ± 0.2 nih.gov
9-Hydroxy-1H-benzo[f]chromene (4a)HeLa (Cervical)1.1 ± 0.2 nih.gov
Benjaminin (a coumarin)SNU-1 (Stomach)70.42 ± 3.56 researchgate.netui.ac.id
Benjaminin (a coumarin)Hep-G2 (Liver)109.65 ± 2.36 researchgate.net
Benjaminin (a coumarin)K562 (Leukemia)150.72 ± 3.21 researchgate.net
Benjaminin (a coumarin)NCI-H23 (Lung)160.42 ± 6.46 researchgate.net

Cell Cycle Arrest Induction in Cancer Cells

Several derivatives of benzo[f]chromene have demonstrated the ability to halt the progression of the cell cycle in cancer cells, a crucial mechanism for controlling tumor growth. For instance, certain 9-hydroxy-1H-benzo[f]chromene derivatives have been shown to induce cell cycle arrest in the G1, S, and G1/S phases in MCF-7/ADR (doxorubicin-resistant breast cancer) cells. nih.gov This disruption of the normal cell cycle prevents cancer cells from dividing and proliferating.

Similarly, novel benzo[h]chromene derivatives, which share a related structural framework, have been observed to suppress the growth of human acute myeloid leukemia (HL-60) cells by inducing cell cycle arrest at the G1/S phase. nih.gov This effect was linked to the regulation of cyclin-dependent kinase 2 (CDK-2) and CyclinD1 expression. nih.gov Another study highlighted that a potent synthetic derivative of indole-3-carbinol, 1-benzyl-I3C, induced a robust G1 cell cycle arrest in both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cells. nih.gov

The ability of these compounds to interfere with the cell cycle at different phases underscores their potential as broad-spectrum anticancer agents. The specific phase of arrest can vary depending on the derivative and the cancer cell line being studied.

Apoptosis Induction Pathways

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Benzo[f]chromene derivatives have been shown to trigger this process in cancer cells through multiple pathways.

In studies on MCF-7/ADR cells, certain 9-hydroxy-1H-benzo[f]chromene derivatives were found to induce apoptosis. nih.gov The investigation using Annexin V/PI double staining confirmed that compounds such as 4d, 4e, and 4i led to total apoptosis rates of 41%, 31%, and 38%, respectively, which were notably higher than the 30% induced by the standard drug doxorubicin. nih.gov This suggests that these derivatives can effectively trigger apoptotic cell death even in drug-resistant cancer cells.

Furthermore, novel benzo[h]chromene derivatives have been shown to induce apoptosis in HL-60 cells by activating both the extrinsic (Fas/Caspase 8) and intrinsic (Bcl-2/Caspase 3) apoptosis pathways. nih.gov This dual-pathway activation demonstrates a comprehensive mechanism for inducing cancer cell death. The study also noted a decrease in the protein expression levels of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins caspase 3 and caspase 8. researchgate.net

The 3-amino substituent on 1H-benzo[f]chromenes has also been implicated in their anti-proliferative properties, functioning as a Bcl-2 protein inhibitor. nih.gov

Modulation of Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are critical signaling molecules that, at high levels, can induce cellular damage and trigger apoptosis in cancer cells. Some chemopreventive compounds exert their effects by increasing intracellular ROS production. nih.gov While direct studies on the modulation of ROS by this compound derivatives are not extensively available, the broader class of chromenes has been associated with antioxidant properties. nih.gov It is plausible that certain derivatives could also function as pro-oxidants in the specific microenvironment of a cancer cell, thereby inducing oxidative stress and contributing to their anticancer effects. Further research is needed to specifically elucidate the role of this compound derivatives in modulating ROS levels in cancer cells.

Enzyme Inhibition Studies (Mechanistic Biochemical Investigations)

The therapeutic potential of this compound derivatives extends to their ability to inhibit specific enzymes that play crucial roles in various diseases.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases like Parkinson's disease and depression.

While specific data on this compound is limited, studies on related coumarin and chromen-2-one structures provide valuable insights. For example, a series of 7-[(m-halogeno)benzyloxy]coumarins were identified as potent and selective MAO-B inhibitors, with some compounds exhibiting activity in the nanomolar range. nih.gov Specifically, 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (B1217627) (NW-1772) was characterized as a potent, selective, and reversible MAO-B inhibitor. nih.gov

Furthermore, research on other heterocyclic systems, such as benzo[b]thiophen-3-ol derivatives, has also identified potent and selective inhibitors of human MAO-B. nih.govunich.it These findings suggest that the benzo-fused heterocyclic scaffold is a promising template for the design of novel MAO inhibitors.

Kinase Inhibition (e.g., c-Src kinase)

c-Src kinase is a non-receptor tyrosine kinase that is often overactive in various human cancers and plays a role in cell proliferation, survival, and metastasis. Inhibition of c-Src is therefore a promising anticancer strategy.

Research has shown that 1H-benzo[f]chromene derivatives with 8-bromo/methoxy and 1H-tetrazol-5-yl substituents can block c-Src kinase inhibitory activity. nih.gov This indicates that the benzo[f]chromene scaffold can be functionalized to effectively target the ATP-binding site of this important kinase. The development of highly selective c-Src inhibitors is a significant challenge, and bisubstrate inhibitors that interact with both the ATP and substrate-binding sites are being explored to achieve greater selectivity. nih.gov

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They are validated targets for cancer chemotherapy.

Derivatives of 1H-benzo[f]chromene have been identified as inhibitors of both topoisomerase I and II. nih.gov Specifically, 8/9-bromo substituents on the 1H-benzo[f]chromene core structure have been shown to be responsible for this inhibitory activity, which in turn leads to apoptosis and cell cycle arrest in human cancer cells. nih.gov The ability to inhibit both topoisomerase I and II suggests a broad mechanism of action and the potential to overcome resistance mechanisms associated with single-enzyme inhibitors.

Other Enzyme-Targeted Studies (e.g., CDK-5, dihydropteroate (B1496061) synthetase)

Extensive literature searches did not yield specific in vitro studies investigating the inhibitory activity of this compound or its direct derivatives against Cyclin-Dependent Kinase 5 (CDK-5) or dihydropteroate synthetase. While research on related benzochromene structures has indicated inhibitory potential against other kinases, such as c-Src kinase and CDK-2, direct evidence for the targeted enzymes as specified is not available in the current scientific literature. Further research is required to explore the enzymatic inhibition profile of this specific compound class against CDK-5 and dihydropteroate synthetase.

Antioxidant Properties and Radical Scavenging Activities

The antioxidant potential of 3H-benzo[f]chromen-3-one derivatives has been investigated, particularly through the synthesis of chalcone hybrids. Chalcones, a class of compounds known for their antioxidant properties, when combined with the benzo[f]chromen-3-one moiety, have demonstrated significant radical scavenging activity.

In a study focusing on novel 3H-benzo[f]chromen-3-one derivatives incorporating non-steroidal anti-inflammatory drug moieties, the antioxidant capacity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results revealed that several derivatives exhibited good antioxidant activity. For instance, derivatives identified as 3a, 3c, and 3d displayed notable inhibition percentages of 83.14%, 82.42%, and 78.16%, respectively, when compared to the standard antioxidant, ascorbic acid. This suggests that the 3H-benzo[f]chromen-3-one scaffold can be effectively utilized to develop potent antioxidant agents. The presence of a chloro-substituent on the core structure may influence this activity, although specific data for the 1-chloro derivative was not detailed in the reviewed studies.

Table 1: Antioxidant Activity of 3H-benzo[f]chromen-3-one Chalcone Derivatives

CompoundDPPH Inhibition Percentage (%)Reference
Derivative 3a83.14 researchgate.net
Derivative 3c82.42 researchgate.net
Derivative 3d78.16 researchgate.net
Ascorbic Acid (Standard)Not specified in provided text researchgate.net

Modulation of Cellular Transporters (e.g., P-glycoprotein inhibition)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). The inhibition of P-gp is a key strategy to overcome MDR. Several studies have highlighted the potential of 1H-benzo[f]chromene derivatives as effective P-gp inhibitors.

Research on 9-hydroxy-1H-benzo[f]chromene derivatives demonstrated that compounds with halogenated substituents exhibit potent inhibitory activity against P-gp in adriamycin-resistant (ADR) human breast cancer cells (MCF-7/ADR). mdpi.comnih.gov Specifically, derivatives with 2,3-dichloro, 2,5-dichloro, and 3,4-dichloro substitutions showed significant potency. mdpi.comnih.gov

Further investigations into a series of 1H-benzo[f]chromene derivatives revealed that those with chloro substituents at the 2-, 3-, and 4-positions of the phenyl ring at the 1-position possessed good inhibitory potency against P-gp expression in MCF-7/ADR cells, with IC50 values ranging from 13.5 to 45.3 µM. tandfonline.com These compounds were also found to inhibit the P-gp efflux function, as demonstrated by the rhodamine 123 accumulation assay. tandfonline.comnih.gov This indicates that the chloro-substitution on the benzo[f]chromene scaffold plays a crucial role in the modulation of P-gp, making these derivatives promising candidates for circumventing multidrug resistance.

Table 2: P-glycoprotein Inhibitory Activity of Chloro-Substituted 1H-benzo[f]chromene Derivatives

CompoundSubstitutionP-gp Inhibition IC50 (µM) in MCF-7/ADR cellsReference
4b2-Cl13.5 - 45.3 tandfonline.com
4c3-Cl13.5 - 45.3 tandfonline.com
4d4-Cl13.5 - 45.3 tandfonline.com
4c2,3-Cl218.7 - 34.6 mdpi.com
4e2,5-Cl218.7 - 34.6 mdpi.com
4g3,4-Cl218.7 - 34.6 mdpi.com
Doxorubicin (Reference)-50.9 mdpi.comtandfonline.com

Nucleic Acid Interactions (e.g., DNA binding studies)

The interaction with nucleic acids, particularly DNA, is a fundamental mechanism of action for many anticancer agents. The benzochromene scaffold has been shown to facilitate such interactions. Studies have indicated that the 3-amino substituent on 1H-benzo[f]chromenes can confer DNA binding properties. nih.gov

More specific biophysical studies on a series of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile derivatives have been conducted to evaluate their binding with calf thymus DNA (ctDNA). capes.gov.br These studies revealed that the chromene derivatives can interact with DNA, with a preference for an intercalation mode of binding. capes.gov.br Notably, the presence of electron-withdrawing substituents on the phenyl ring was found to be favorable for the potency and selectivity of these compounds against cancer cells. capes.gov.br This suggests that a chloro-substituent, being electron-withdrawing, could enhance the DNA binding affinity of benzo[f]chromen-3-one derivatives. One of the tested benzo[h]chromene derivatives, compound 16, exhibited a high binding constant (Kb), indicating a strong interaction with ctDNA. capes.gov.br

Table 3: DNA Binding Constants of Representative Benzo[h]chromene Derivatives

CompoundBinding Constant (Kb) (M⁻¹)Proposed Interaction ModeReference
Compound 16High (specific value not provided in abstract)Intercalation capes.gov.br

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Position and Nature on Biological Activity

The biological activity of the benzo[f]chromen-3-one scaffold is highly sensitive to the nature and position of its substituents. The introduction of a chlorine atom at the 1-position is anticipated to significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its interaction with biological targets.

Research on related benzochromene structures indicates that halogen substituents can have a profound effect on activity. For instance, in a series of 3-chloro-1-[4-(3-oxo-3H-benzo[f]chromen)-2-yl-1, 3-thiazolyl]-4-phenylazetidin-2-one derivatives, the presence of a substituent on the phenyl ring was found to be crucial for antimicrobial and anti-inflammatory activity. Specifically, a substitution at the 2nd position of the phenyl ring appeared necessary for activity against Klebsiella pneumoniae and for anti-inflammatory effects researchgate.net. This suggests that the substitution pattern on appended moieties can be a key determinant of the biological profile.

Compound/ScaffoldSubstituent(s)Observed Biological ActivityReference
3-chloro-1-[4-(3-oxo-3H-benzo[f]chromen)-2-yl-1, 3-thiazolyl]-4-phenylazetidin-2-one derivativesSubstitution at the 2nd position of the phenyl ringNecessary for activity against K. pneumoniae and anti-inflammatory activity researchgate.net
Benzo[f]chromen-3-oneUnsubstitutedPotential inhibitor of NF-κB (in silico) scienceopen.com

Stereochemical Effects on Chemical and Biological Properties

The stereochemistry of molecules is a critical factor in determining their biological activity, as enantiomers can exhibit different pharmacological and toxicological profiles. The 3H-benzo[f]chromen-3-one scaffold can possess chiral centers, particularly when substituted at various positions.

While specific studies on the stereochemistry of 1-Chloro-3H-benzo[f]chromen-3-one are not prevalent, research on analogous systems underscores the importance of stereoisomerism. For example, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or interaction with the target is crucial for the observed biological effect. nih.gov This highlights that the spatial arrangement of substituents can be a key determinant of a molecule's ability to interact with specific transporters or binding sites on a target protein.

Therefore, it is highly probable that if chiral centers are introduced into the this compound scaffold, the resulting enantiomers or diastereomers would exhibit distinct biological activities. The synthesis and evaluation of individual stereoisomers would be a crucial step in the optimization of any lead compound based on this scaffold.

Scaffold Modifications and Their Influence on Selectivity and Potency

Alterations to the core benzo[f]chromen-3-one scaffold can lead to significant changes in biological selectivity and potency. These modifications can include ring substitutions, the introduction of fused rings, or the attachment of various heterocyclic moieties.

One approach to modifying the benzo[f]chromen-3-one scaffold is through the synthesis of hybrid molecules. For instance, the synthesis of novel benzochromen-1,3-thiazolyl-4-phenylazetidin-2-one derivatives from a 3H-benzo[f]chromen-3-one precursor demonstrates a strategy to create more complex molecules with potentially enhanced or novel biological activities. researchgate.net The resulting compounds in this study showed that the biological activity was dependent on the substitution pattern of the appended phenyl ring. researchgate.net

Another strategy involves the synthesis of derivatives bearing different functional groups. A series of novel 3H-benzo[f]chromen-3-one derivatives bearing non-steroidal anti-inflammatory drug moieties have been synthesized and evaluated for their cytotoxic and antimicrobial activities. researchgate.net This approach of creating hybrid compounds by linking two known pharmacophores can lead to synergistic effects or a multi-target profile.

These examples, while not directly involving this compound, illustrate the potential for scaffold modification to fine-tune the biological properties of this class of compounds. The introduction of a chlorine atom at the 1-position could serve as a handle for further synthetic modifications or could itself direct the molecule towards specific biological targets.

Scaffold ModificationResulting Compound ClassImpact on Biological ProfileReference
Attachment of a 1,3-thiazolyl-4-phenylazetidin-2-one moietyBenzochromen-1,3-thiazolyl-4-phenylazetidin-2-one derivativesActivity dependent on phenyl ring substitution researchgate.net
Esterification with NSAID moieties3H-benzo[f]chromen-3-one chalcone-NSAID estersPotential for combined anti-inflammatory and cytotoxic/antimicrobial activity researchgate.net

Ligand-Based and Structure-Based Design Principles

In the absence of a known specific biological target for this compound, ligand-based design approaches can be valuable. These methods rely on the knowledge of other molecules that bind to the target of interest. If a series of active analogs were to be identified, quantitative structure-activity relationship (QSAR) studies could be employed to build predictive models.

An in-silico study has evaluated the parent molecule, Benzo[f]chromen-3-one, as a potential inhibitor of NF-κB, a key regulator in inflammation-mediated pathogenesis. scienceopen.com This suggests that computational approaches could be used to screen virtual libraries of this compound derivatives against various biological targets to identify potential leads.

Structure-based design, which requires the three-dimensional structure of the biological target, offers a more rational approach to drug design. If a target for this compound is identified and its structure elucidated, molecular docking and modeling studies could be performed to understand the binding mode and to design new analogs with improved affinity and selectivity. While no such studies have been reported for this specific compound, the general principles of structure-based design would be applicable.

Advanced Material and Chemical Applications

Development as Fluorescent Probes for Biological Imaging

The development of fluorescent probes is crucial for visualizing complex biological processes within living cells. Benzo[f]chromen-3-one derivatives are promising candidates for these applications due to their intrinsic fluorescence and the tunability of their spectral properties.

Derivatives of the parent structure are recognized as effective fluorescent probes for biological imaging. The core scaffold belongs to the coumarin (B35378) family of dyes, which are known for their unique photochemical and photophysical properties. researchgate.net Researchers have successfully synthesized novel fluorescent 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives that exhibit blue fluorescence. researchgate.net Furthermore, the introduction of various substituents can create significant push-pull fluorescence effects, leading to compounds with high molar extinction coefficients. nih.gov

Studies on related benzo[c]chromen-6-one derivatives, such as Urolithins, have demonstrated their utility as selective fluorescent "on-off" sensors for iron (III) ions in both laboratory settings (in vitro) and within living organisms (ex vivo). nih.gov These compounds are cell-permeable and can be used to image intracellular iron levels. nih.gov The π-extended nature of these coumarin analogues can impart intramolecular charge-transfer characteristics, making them suitable for advanced techniques like two-photon imaging. researchgate.net The synthesis of various benzo[f]chromene derivatives has been explored for their cytotoxic activities, which often involves cell imaging to understand their mechanism of action. nih.govmdpi.comnih.gov

For 1-Chloro-3H-benzo[f]chromen-3-one, the electron-withdrawing nature of the chlorine atom would influence the electron distribution within the π-conjugated system, likely causing a shift in its absorption and emission spectra and affecting its quantum yield. These modifications are key to designing probes for specific biological targets and imaging modalities.

Table 1: Fluorescence Properties of Selected Benzo[f]chromen-3-one Derivatives This table is representative of the properties of the general compound class.

Derivative Emission Wavelength (nm) Application Reference
2-(1,3-Benzothiazol-2-yl)-3H-benzo[f]chromen-3-one Blue region Fluorescent Brightener researchgate.net
Benzothiazolyl-chromenone Hybrids Varies with substituent Push-pull Fluorophores nih.gov
3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) On-off response Fe(III) Sensor nih.gov

Design of Chemosensors for Specific Analytes (e.g., Metal Ions)

Chemosensors are molecules designed to signal the presence of specific chemical species through a measurable change, such as color or fluorescence. The benzo[f]chromen-3-one structure is an excellent platform for creating such sensors due to the presence of potential metal-coordinating atoms like the carbonyl oxygen.

The development of selective sensors for metal ions is a significant area of research due to the environmental and health impacts of metal contamination. unpad.ac.id Derivatives of the chromenone and benzo[f]chromen-3-one skeleton have been shown to be effective chemosensors for various metal ions. For instance, a chromone-based colorimetric sensor was developed for the highly selective detection of copper ions (Cu²⁺), exhibiting a distinct color change from colorless to yellow. nih.gov

In the field of fluorescence sensing, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid has been synthesized and identified as a selective chemosensor for sodium ions (Na⁺). researchgate.net This sensor operates on a chelation-quenched fluorescence (CHQF) mechanism, where the fluorescence of the molecule is turned off upon binding with the sodium ion. researchgate.net Similarly, 3-imino-3H-benzo[f]chromene-2-carboxamide has been synthesized and evaluated for its potential to detect a range of metal ions through changes in its fluorescence under UV light. unpad.ac.id The selectivity of these sensors is a critical feature; for example, related urolithin derivatives act as selective fluorescent sensors for Iron (III). nih.gov

The this compound molecule, with its chloro-substituent, would exhibit altered electronic properties at the binding site. This alteration could enhance its selectivity and sensitivity towards specific metal ions or other analytes, making it a target for the design of new, highly specific chemosensors.

Table 2: Chemosensor Applications of Benzo[f]chromen-3-one and Related Derivatives

Sensor Compound Analyte Detected Detection Method Reference
Chromone-based sensor (ChrCS) Copper (Cu²⁺) Colorimetric nih.gov
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid Sodium (Na⁺) Fluorescence Quenching researchgate.net
3-Imino-3H-benzo[f]chromene-2-carboxamide Various metal ions Fluorescence Change unpad.ac.id

Photochromic Systems and Optical Switching Materials

Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. This property is the foundation for applications like optical data storage, smart windows, and molecular switches.

The chromene family, to which benzo[f]chromen-3-one belongs, is well-known for its photochromic behavior. chempedia.info The mechanism typically involves the UV-induced breaking of a carbon-oxygen bond in the pyran ring, leading to an electrocyclic ring-opening and the formation of colored, open-ring isomers known as quinoidal forms. chempedia.inforesearchgate.net This transformation is reversible, with the molecule returning to its original closed form upon exposure to visible light or heat. researchgate.net

While the most studied photochromic chromenes are of the 2H-pyran type, the fundamental benzopyran structure is present in this compound. The modification of this core structure could potentially lead to novel photochromic systems. The chloro-substituent and the fused benzene (B151609) ring would significantly impact the electronic structure and the stability of both the closed and potential open forms, thereby influencing the color, switching speed, and fatigue resistance of the material.

Applications in Organic Light-Emitting Diodes (OLEDs) and Laser Dyes

The strong fluorescence and high quantum yields of certain benzo[f]chromen-3-one derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs) and as gain media in tunable lasers.

Coumarin dyes, a class that includes the benzo[f]chromen-3-one scaffold, possess unique photophysical properties that make them useful as laser dyes and optical brighteners. researchgate.net The efficiency of a laser dye is dependent on factors like its fluorescence quantum yield and photostability. Modifications to the core structure can enhance these properties; for instance, 3-(benzothiazol-2-yl)-7-hydroxycoumarin has been identified as a good laser dye, emitting in the 508-522 nm range when pumped with a nitrogen laser. researchgate.net

In the realm of OLEDs, fluorescent organic molecules are used as the emissive layer where electrical energy is converted into light. Aromatic hydrocarbons and their derivatives are foundational materials for OLEDs. nih.gov The color and efficiency of the emission can be precisely tuned through chemical synthesis. The development of new blue fluorescent brighteners based on 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives highlights the potential of this compound class in emissive displays. researchgate.net

This compound, as a fluorescent molecule, could potentially be used in OLEDs. The chloro-substituent would alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn determines the color of the emitted light. Further research into its electroluminescent properties and stability would be required to validate its suitability for these demanding applications.

Non-Linear Optical (NLO) Chromophores

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and all-optical switching. Organic molecules with large π-conjugated systems and significant charge asymmetry are prime candidates for NLO materials.

The chromene framework is a promising scaffold for NLO chromophores. nih.gov Organic compounds with a π-conjugated system featuring electron-donating and electron-withdrawing groups can exhibit a strong NLO response. nih.govnih.gov The inherent intramolecular charge-transfer character of many coumarin and chromene derivatives makes them suitable for these applications. researchgate.net

Computational and experimental studies on coumarin-based pyrano-chromene derivatives have been conducted to evaluate their NLO properties, such as polarizability (α) and hyperpolarizability (β and γ). nih.govresearchgate.net These studies show that structural modifications can significantly enhance NLO activity. For example, introducing a benzo[b]furan ring at the donor end of a chromophore was shown to increase the electro-optic coefficient (r₃₃), a key measure of NLO performance. rsc.org The presence of both electron-donating and withdrawing entities in a molecule's aromatic system is known to improve its third-order NLO response. nih.gov

This compound features a π-conjugated system with an electron-withdrawing chloro group and a carbonyl group, which could lead to interesting NLO properties. The molecular structure suggests the potential for a significant second-order hyperpolarizability, making it a candidate for further investigation in the field of non-linear optics.

Table 3: Calculated NLO Properties of Representative Chromene Derivatives This table is representative of the properties of the general compound class.

Compound Property Value Reference
Pyrano-chromene derivative (4a) Band Gap (E_gap) 5.168 eV researchgate.net
Pyrano-chromene derivative (4a) Average Polarizability (⟨α⟩) 6.77005 × 10⁻²³ esu researchgate.net
Pyrano-chromene derivative (4a) Second Hyperpolarizability (γ_tot) 0.145 × 10⁴ esu researchgate.net

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of eco-friendly and efficient synthetic protocols is a cornerstone of modern chemistry. Future research should prioritize the creation of sustainable methods for synthesizing 1-Chloro-3H-benzo[f]chromen-3-one and its derivatives.

Green Catalysis: Research into novel catalysts that are recyclable, non-toxic, and highly efficient is paramount. nih.govresearchgate.net Systems like nano-kaoline/BF3/Fe3O4, which has been used for other chromenes, could be adapted. sharif.edu The exploration of organocatalysts, such as pyridine-2-carboxylic acid, could offer mild reaction conditions and high yields in aqueous media, aligning with the principles of green chemistry. nih.gov Another promising green catalyst that has been used for the synthesis of related benzo[f]chromenes is Rochelle salt. researchgate.net

Alternative Energy Sources: Methodologies employing microwave irradiation researchgate.netnih.gov and ultrasound synthesis have shown promise in accelerating reaction times and improving yields for related heterocyclic compounds. researchgate.net These techniques often allow for solvent-free conditions or the use of environmentally benign solvents like water or ethanol. researchgate.netrsc.org A notable example is the catalyst-free synthesis of certain benzo[c]chromenes in aqueous media under microwave conditions. rsc.org Photocatalytic synthesis, such as the one-pot reaction using a nano-SnO2/TiO2 composite for benzo[f]chromene, presents an innovative, room-temperature approach that warrants investigation. rsc.org

One-Pot, Multi-Component Reactions: Designing one-pot, multi-component reactions is a key strategy for improving process efficiency and reducing waste. researchgate.netsharif.edu Such approaches, which have been successful for various chromene and benzochromene derivatives, minimize intermediate isolation steps, thereby saving time, resources, and energy. researchgate.netsharif.edu

Deeper Mechanistic Insights into Biological Interactions at the Molecular Level

While the broader class of chromenones is known for diverse biological activities, the specific molecular targets and mechanisms of action for this compound remain largely unexplored.

Target Identification and Validation: Future studies should aim to identify the specific enzymes, receptors, or cellular pathways with which this compound interacts. The chromenone scaffold is a known inhibitor of enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase and monoamine oxidase B. nih.gov Additionally, substituted chroman-4-ones have shown selective inhibition of SIRT2, an enzyme implicated in age-related diseases and cancer. acs.orgacs.org Research could investigate if this compound exhibits similar inhibitory activities. The benzo[f]chromene structure has also been linked to anticancer effects through mechanisms like the inhibition of topoisomerase I and II and interaction with Bcl-2 proteins. nih.gov

Structural Biology and Binding Site Analysis: Once putative targets are identified, X-ray crystallography or cryo-electron microscopy could be employed to resolve the three-dimensional structure of the compound in complex with its biological target. This would provide invaluable, atom-level detail of the binding interactions. For instance, docking studies on other chromenones have suggested that the heterocyclic core can engage in π–π stacking with aromatic residues like tryptophan in the active site of acetylcholinesterase. nih.gov The chlorine substituent on the benzo[f]chromenone ring could potentially form specific halogen bonds, enhancing binding affinity and selectivity.

Cellular and In Vivo Studies: Elucidating the compound's effect on cellular processes is a critical next step. Investigating its influence on cell cycle progression, apoptosis, and specific signaling cascades will provide a clearer picture of its biological function. For example, certain benzo[f]chromene derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov

Integration with Advanced Materials Science for Emerging Technologies

The fused aromatic ring system of benzo[f]chromenone suggests potential applications in materials science, an area that is currently underexplored for this specific compound.

Organic Electronics: The planar structure and potential for π-π stacking make benzo[f]chromenone derivatives interesting candidates for organic semiconductors. Future work could involve synthesizing and characterizing the electronic properties of thin films of this compound and related compounds to assess their charge transport capabilities for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Fluorescent Probes and Sensors: Many heterocyclic compounds, including coumarins and other chromenones, exhibit interesting photophysical properties. researchgate.netbeilstein-journals.orgnih.gov Research should be directed toward characterizing the absorption and emission spectra of this compound. beilstein-journals.orgnih.gov The presence of the chlorine atom could modulate the fluorescence quantum yield or lead to sensitivity toward specific analytes, opening possibilities for its use as a fluorescent sensor for metal ions or biologically relevant molecules. Some benzo[g]coumarin derivatives are noted for their large Stokes shifts and have been used for two-photon imaging. researchgate.net

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate structural features of a series of benzo[f]chromenone derivatives with their biological activity. nih.govnih.govresearchgate.netresearchgate.net These models can then predict the activity of new, unsynthesized compounds, guiding synthetic efforts toward more potent and selective molecules. nih.govresearchgate.net For related flavonoid compounds, QSAR analysis has highlighted the importance of electronic effects for ligand binding to the benzodiazepine (B76468) site of the GABAA receptor. nih.govresearchgate.net

Molecular Docking and Dynamics: Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of various biological targets. nih.gov This can help prioritize which protein-ligand interactions to investigate experimentally. Subsequent molecular dynamics (MD) simulations can provide insights into the stability of these interactions over time and reveal the conformational changes that occur upon binding.

Predictive Pharmacokinetics (ADMET): In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogues. This early-stage assessment of "drug-likeness" can help identify and filter out compounds with unfavorable pharmacokinetic profiles, saving significant time and resources in the drug development pipeline.

Q & A

Q. What are the common synthetic routes for 1-Chloro-3H-benzo[f]chromen-3-one and its derivatives?

A key method involves Claisen–Schmidt condensation between 2-acetyl-3H-benzo[f]chromen-3-one and substituted aldehydes, followed by esterification with carboxylic acids (e.g., non-steroidal anti-inflammatory drugs) using phosphoryl chloride and anhydrous ZnCl₂ . Microwave irradiation has been employed to enhance reaction efficiency and yield for pyrimidin-4-yl derivatives, achieving high selectivity under optimized conditions .

Q. How is this compound characterized structurally?

Characterization typically combines spectroscopic and crystallographic techniques :

  • IR spectroscopy identifies lactone C=O stretches (~1727 cm⁻¹) and functional groups in derivatives .
  • NMR (¹H and ¹³C) resolves aromatic proton environments and substituent effects .
  • X-ray crystallography confirms molecular geometry, as demonstrated for related chromenone derivatives (e.g., triclinic crystal systems, space group P1) .

Advanced Research Questions

Q. How can microwave irradiation optimize the synthesis of this compound derivatives?

Microwave-assisted synthesis accelerates reaction kinetics and improves yields by enabling rapid, uniform heating. For example, 2-(2-(4-fluorobenzyl)-6-(substituted phenyl)pyrimidin-4-yl) derivatives were synthesized with >70% yields under controlled microwave conditions, reducing side reactions compared to conventional heating . Optimization parameters include irradiation time, power, and solvent selection.

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for chromenone derivatives?

Discrepancies between experimental and predicted data (e.g., unexpected NOE correlations or bond lengths) require multi-method validation :

  • X-ray diffraction provides definitive bond geometries, as seen in tetrahydro-3H-furo[3,4-f]chromen-3-one structures .
  • DFT calculations can reconcile spectral assignments with electronic environments .
  • Cross-validation using HRMS and 2D NMR (COSY, HSQC) ensures consistency in complex derivatives .

Q. How are this compound derivatives evaluated for biological activity?

  • Cytotoxicity assays (e.g., MTT) assess cell viability against cancer lines, with IC₅₀ values calculated from dose-response curves .
  • Antimicrobial activity is tested via agar diffusion or microdilution, comparing inhibition zones or MIC values against bacterial/fungal strains .
  • Docking studies predict interactions with targets like cyclooxygenase-2 (COX-2) to rationalize anti-inflammatory effects .

Q. What challenges arise in designing this compound-based Schiff base complexes?

Key challenges include:

  • Steric hindrance from bulky substituents, which may reduce metal-ligand coordination efficiency .
  • Solubility optimization for biological testing, often addressed via hydrophilic group incorporation .
  • Stability under physiological conditions , requiring pH-dependent stability assays .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for this compound Derivatives

DerivativeIR (C=O stretch, cm⁻¹)¹H NMR (δ, ppm)X-ray Confirmed?Reference
Bicoumarin 6d17276.51 (s, C3-H)Yes
Chromanol NT11743[α]D = -80 (CHCl₃)Yes
Chalcone-drug hybrids1705–17307.54–8.70 (Ar-H)No

Q. Table 2. Reaction Optimization via Microwave Irradiation

ParameterConventional MethodMicrowave-AssistedImprovement
Reaction Time6–8 hours20–30 minutes80% faster
Yield (%)50–6070–85+25%
Purity90–95%>98%Enhanced

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